molecular formula C29H31N3O4 B11135605 1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11135605
M. Wt: 485.6 g/mol
InChI Key: URQNTRNHZBYPAK-RFBIWTDZSA-N
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

  • Formation of the pyrrolidine ring through a cyclization reaction.
  • Introduction of the dimethylamino group via nucleophilic substitution.
  • Attachment of the hydroxy and benzoyl groups through esterification and acylation reactions.
  • Final assembly of the compound by coupling the intermediate products under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process in a continuous flow reactor.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products:

  • Oxidation of the hydroxy group results in the formation of a ketone derivative.
  • Reduction of the benzoyl group yields a benzyl alcohol derivative.
  • Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one shares structural similarities with other pyrrolidine derivatives and benzoyl compounds.
  • Compounds like 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one and its analogs are often compared for their biological activity and chemical reactivity.

Uniqueness:

  • The unique combination of functional groups in 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one provides it with distinct properties that may not be present in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H31N3O4/c1-20-7-4-5-8-23(20)19-36-24-11-9-22(10-12-24)27(33)25-26(21-13-15-30-16-14-21)32(29(35)28(25)34)18-6-17-31(2)3/h4-5,7-16,26,33H,6,17-19H2,1-3H3/b27-25-

InChI Key

URQNTRNHZBYPAK-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN(C)C)C4=CC=NC=C4)/O

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=NC=C4)O

Origin of Product

United States

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